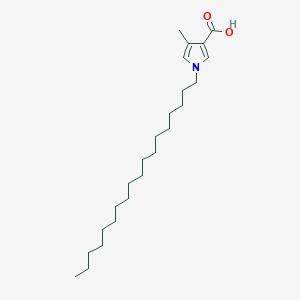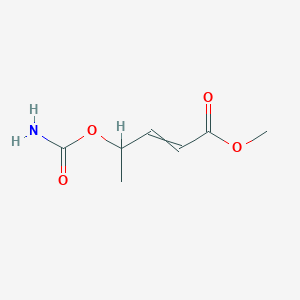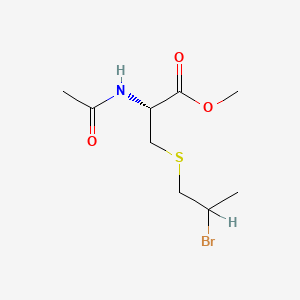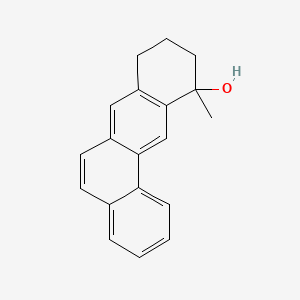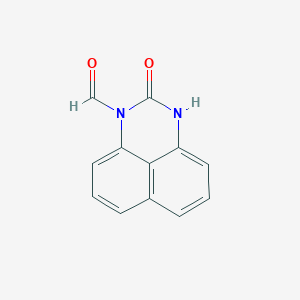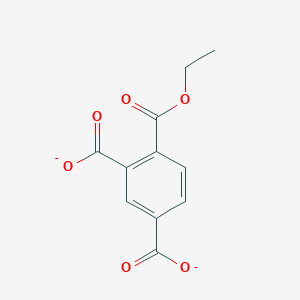
4-(Ethoxycarbonyl)benzene-1,3-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Ethoxycarbonyl)benzene-1,3-dicarboxylate is an organic compound with the molecular formula C11H10O6 It is a derivative of benzene, featuring two carboxylate groups and an ethoxycarbonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Ethoxycarbonyl)benzene-1,3-dicarboxylate typically involves the esterification of benzene-1,3-dicarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Ethoxycarbonyl)benzene-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products Formed:
Oxidation: Benzene-1,3-dicarboxylic acid.
Reduction: 4-(Hydroxymethyl)benzene-1,3-dicarboxylate.
Substitution: 4-(Ethoxycarbonyl)-2-nitrobenzene-1,3-dicarboxylate (nitration product).
Applications De Recherche Scientifique
4-(Ethoxycarbonyl)benzene-1,3-dicarboxylate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be utilized in the development of biologically active molecules and as a building block for drug discovery.
Industry: The compound is employed in the production of polymers, resins, and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(Ethoxycarbonyl)benzene-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The ethoxycarbonyl group can undergo hydrolysis to release ethanol and the corresponding carboxylic acid, which can then participate in various biochemical processes. The compound’s aromatic ring allows it to engage in π-π interactions with other aromatic systems, influencing its reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Diethyl phthalate: A diester of benzene-1,2-dicarboxylic acid, used as a plasticizer.
Dimethyl terephthalate: A diester of benzene-1,4-dicarboxylic acid, used in the production of polyesters.
Ethyl benzoate: An ester of benzoic acid, used as a flavoring agent and in organic synthesis.
Uniqueness: 4-(Ethoxycarbonyl)benzene-1,3-dicarboxylate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. Its combination of carboxylate and ethoxycarbonyl groups makes it a versatile intermediate for various synthetic applications.
Propriétés
Numéro CAS |
105702-53-2 |
|---|---|
Formule moléculaire |
C11H8O6-2 |
Poids moléculaire |
236.18 g/mol |
Nom IUPAC |
4-ethoxycarbonylbenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C11H10O6/c1-2-17-11(16)7-4-3-6(9(12)13)5-8(7)10(14)15/h3-5H,2H2,1H3,(H,12,13)(H,14,15)/p-2 |
Clé InChI |
HQCNOZFRZSLVQS-UHFFFAOYSA-L |
SMILES canonique |
CCOC(=O)C1=C(C=C(C=C1)C(=O)[O-])C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



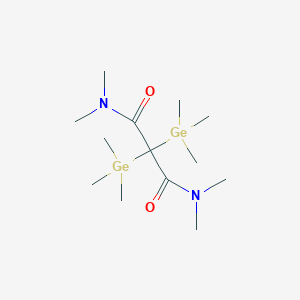
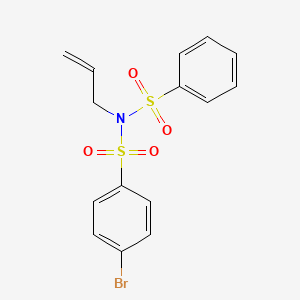
![Magnesium, bromo[(4-fluorophenyl)methyl]-](/img/structure/B14336154.png)
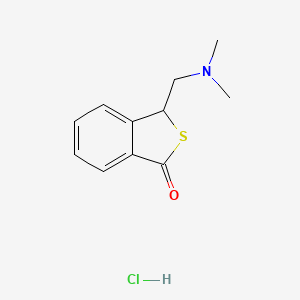

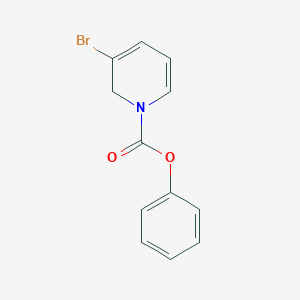
![Thieno[3,4-d]oxazole-2(3H)-thione, tetrahydro-, 5,5-dioxide](/img/structure/B14336171.png)
